molecular formula C22H22ClN3O4S B11608662 2-[4-(1,1-dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl (2E)-3-(3-chlorophenyl)prop-2-enoate

2-[4-(1,1-dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl (2E)-3-(3-chlorophenyl)prop-2-enoate

Cat. No.: B11608662
M. Wt: 459.9 g/mol
InChI Key: LUODCDRIYQUBFY-CMDGGOBGSA-N
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Description

2-[4-(1,1-dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl (2E)-3-(3-chlorophenyl)prop-2-enoate is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,1-dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl (2E)-3-(3-chlorophenyl)prop-2-enoate typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole ring, followed by the introduction of the piperazine ring, and finally the attachment of the chlorophenyl group through a series of condensation and substitution reactions. Common reagents used in these reactions include thionyl chloride, piperazine, and chlorobenzene derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize waste. The use of continuous flow reactors may also be explored to enhance the scalability and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,1-dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl (2E)-3-(3-chlorophenyl)prop-2-enoate can undergo various chemical reactions including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, 2-[4-(1,1-dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl (2E)-3-(3-chlorophenyl)prop-2-enoate is studied for its unique structural properties and reactivity. It may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound may be explored for its therapeutic potential. It could be evaluated for its efficacy and safety in treating specific diseases or conditions, particularly those involving the central nervous system or inflammatory pathways.

Industry

In industrial applications, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties could make it suitable for use in coatings, adhesives, or other specialty products.

Mechanism of Action

The mechanism of action of 2-[4-(1,1-dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl (2E)-3-(3-chlorophenyl)prop-2-enoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[4-(1,1-dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl (2E)-3-(3-chlorophenyl)prop-2-enoate include other benzothiazole derivatives, piperazine derivatives, and chlorophenyl compounds. Examples include:

  • 2-(4-(1,1-dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl)ethanol
  • 3-(3-chlorophenyl)-2-propenoic acid
  • 1-(3-chlorophenyl)piperazine

Uniqueness

What sets this compound apart is its unique combination of structural features. The presence of both the benzothiazole and piperazine rings, along with the chlorophenyl group, gives it distinct chemical and biological properties that may not be observed in other similar compounds.

Properties

Molecular Formula

C22H22ClN3O4S

Molecular Weight

459.9 g/mol

IUPAC Name

2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl (E)-3-(3-chlorophenyl)prop-2-enoate

InChI

InChI=1S/C22H22ClN3O4S/c23-18-5-3-4-17(16-18)8-9-21(27)30-15-14-25-10-12-26(13-11-25)22-19-6-1-2-7-20(19)31(28,29)24-22/h1-9,16H,10-15H2/b9-8+

InChI Key

LUODCDRIYQUBFY-CMDGGOBGSA-N

Isomeric SMILES

C1CN(CCN1CCOC(=O)/C=C/C2=CC(=CC=C2)Cl)C3=NS(=O)(=O)C4=CC=CC=C43

Canonical SMILES

C1CN(CCN1CCOC(=O)C=CC2=CC(=CC=C2)Cl)C3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

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